N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine is an organic compound characterized by its complex structure, featuring multiple phenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be functionalized with protective groups to prevent unwanted side reactions.
Introduction of Phenyl Groups: Using Grignard reagents or Friedel-Crafts alkylation, phenyl groups can be introduced at the desired positions.
Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the final product.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry or as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine: can be compared with other diamine compounds with phenyl groups, such as:
Uniqueness
The uniqueness of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine lies in its specific arrangement of phenyl groups and the ethane-1,2-diamine backbone, which may confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
627522-66-1 |
---|---|
Molecular Formula |
C31H34N2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C31H34N2/c1-5-13-26(14-6-1)30(27-15-7-2-8-16-27)21-22-32-23-24-33-25-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25H2 |
InChI Key |
PEWDEQBYXBIJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.